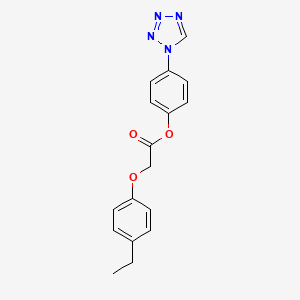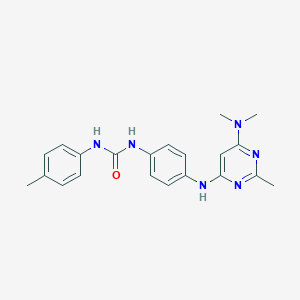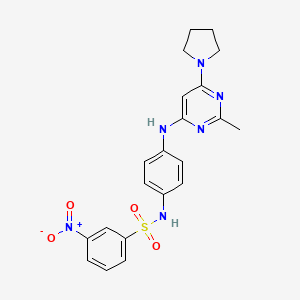
4-(1H-tetrazol-1-yl)phenyl (4-ethylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)ACETATE is a compound that features a tetrazole ring and a phenyl acetate moiety. Tetrazoles are known for their diverse applications in medicinal chemistry, particularly due to their ability to form stable complexes with various biological targets . The compound’s unique structure allows it to participate in a variety of chemical reactions, making it valuable in both research and industrial applications.
Méthodes De Préparation
The synthesis of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)ACETATE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved through a where azides react with alkynes in the presence of a copper catalyst.
Acetate Formation: The phenyl acetate moiety can be synthesized through esterification reactions involving phenol derivatives and acetic anhydride or acetyl chloride under acidic conditions.
Coupling Reaction: The final step involves coupling the tetrazole ring with the phenyl acetate moiety, often using a palladium-catalyzed cross-coupling reaction.
Analyse Des Réactions Chimiques
4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)ACETATE undergoes various chemical reactions:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs due to its ability to form stable complexes with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)ACETATE involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions. The tetrazole ring binds to metal ions in enzymes, inhibiting their activity . The phenyl acetate moiety enhances the compound’s ability to penetrate biological membranes .
Comparaison Avec Des Composés Similaires
Compared to other tetrazole derivatives, 4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-ETHYLPHENOXY)ACETATE is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions. Similar compounds include:
1H-1,2,4-Triazole derivatives: Known for their anticancer properties.
1H-Tetrazole derivatives: Used in DNA synthesis and as pharmaceutical intermediates.
Propriétés
Formule moléculaire |
C17H16N4O3 |
|---|---|
Poids moléculaire |
324.33 g/mol |
Nom IUPAC |
[4-(tetrazol-1-yl)phenyl] 2-(4-ethylphenoxy)acetate |
InChI |
InChI=1S/C17H16N4O3/c1-2-13-3-7-15(8-4-13)23-11-17(22)24-16-9-5-14(6-10-16)21-12-18-19-20-21/h3-10,12H,2,11H2,1H3 |
Clé InChI |
CXPLUOOIOWVRAQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[7-(2-chlorophenyl)-5-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanesulfonamide](/img/structure/B14982929.png)
![N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-2-phenoxyacetamide](/img/structure/B14982933.png)
![3-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14982935.png)
![N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]butanamide](/img/structure/B14982942.png)

![N-(3,4-dimethoxyphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B14982965.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-cyclohexylpiperidine-4-carboxamide](/img/structure/B14982979.png)
![4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14982984.png)
![2-(3,4-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B14982997.png)
![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14982999.png)
![2-(4-ethylphenoxy)-N-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B14983004.png)
![Methyl 3-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}benzoate](/img/structure/B14983006.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B14983007.png)
